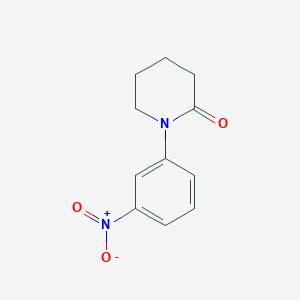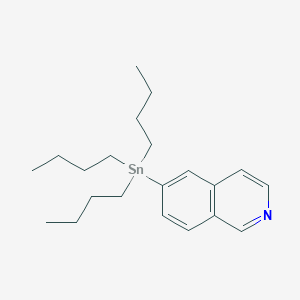
6-(Tributylstannyl)isoquinoline
Overview
Description
“6-(Tributylstannyl)isoquinoline” is a heterocyclic organic compound . It has a molecular weight of 405.17 and a molecular formula of C20H32NSn . The IUPAC name for this compound is tributyl (isoquinolin-6-yl)stannane .
Synthesis Analysis
Isoquinoline and its derivatives can be synthesized through several methods. The most common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .
Molecular Structure Analysis
The molecular structure of “6-(Tributylstannyl)isoquinoline” consists of a benzene ring fused to a pyridine ring . The nitrogen atom’s location differs in the two molecules .
Chemical Reactions Analysis
Isoquinoline synthesis involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . This provides isoquinolines in excellent yields and short reaction times .
Physical And Chemical Properties Analysis
“6-(Tributylstannyl)isoquinoline” has a boiling point of 454.83ºC at 760 mmHg and a flash point of 228.873ºC . It is classified as a weak base, similar to pyridine and quinoline .
Scientific Research Applications
Anti-Tumor Activity
Isoquinolines, including derivatives like 6-(Tributylstannyl)isoquinoline, have shown promising results in anti-tumor research. For instance, a compound named 6, comprising two isoquinoline-3-carboxylic acids, demonstrated high therapeutic efficacy and low systemic toxicity in anti-tumor studies, suggesting its potential as a lead for anti-tumor drugs (Gao et al., 2015).
Antimalarial Activity
Isoquinoline derivatives have been investigated for their antimalarial properties. Novel decorated isoquinolines showed interesting antiplasmodial activity against different strains of Plasmodium falciparum, which causes malaria. These findings contribute to the development of new antimalarial agents (Theeramunkong et al., 2020).
Antibacterial Activity
Research into isoquinoline derivatives also extends to their antibacterial properties. For example, 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, related to isoquinoline, exhibited significant antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Hayashi et al., 2002).
Anticancer Effects of Natural Plant Alkaloid Isoquinolines
Isoquinoline alkaloids from herbal plants have been used in traditional medicine due to their anti-inflammatory, antimicrobial, and analgesic effects. These compounds are being studied for their potential as anticancer agents, suggesting a role in the therapeutic targeting of cancer (Yun et al., 2021).
Safety And Hazards
The safety data sheet for a similar compound, “4-[6-(Tributylstannyl)-2-pyridinyl]morpholine”, indicates that it is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may also damage fertility and the unborn child, and cause damage to organs through prolonged or repeated exposure .
Future Directions
properties
IUPAC Name |
tributyl(isoquinolin-6-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h2-7H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLJBVOUFKVZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676717 | |
| Record name | 6-(Tributylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tributylstannyl)isoquinoline | |
CAS RN |
220514-06-7 | |
| Record name | 6-(Tributylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



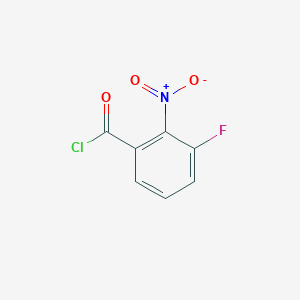
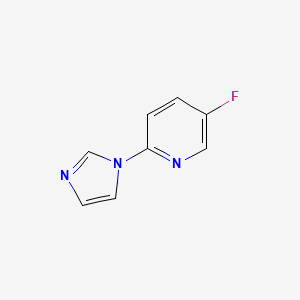
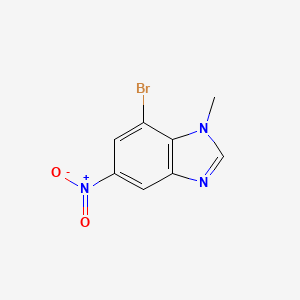
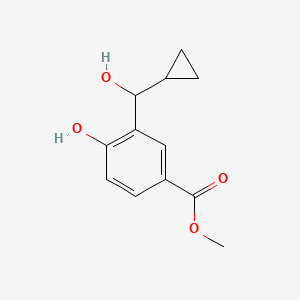
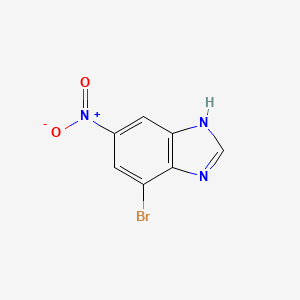
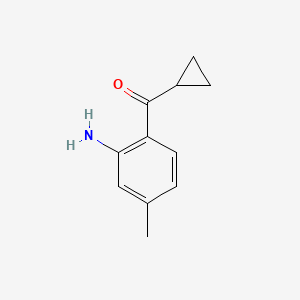
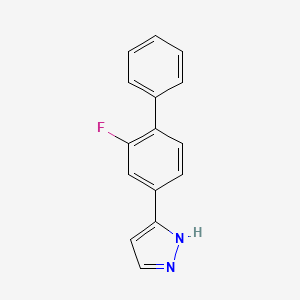
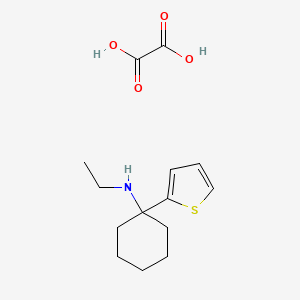
![N-[2-(2,3-dimethylphenoxy)ethyl]acetamide](/img/structure/B1394100.png)
![N-[2-(4-isopropylphenoxy)ethyl]acetamide](/img/structure/B1394101.png)
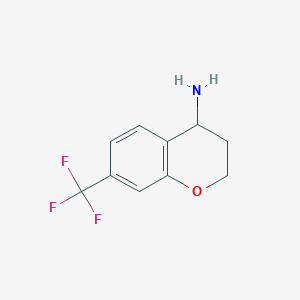
![N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1394105.png)
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide](/img/structure/B1394107.png)
